2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzenesulfonyl group, a bromoaniline moiety, and a dimethoxyphenyl acetamide structure, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF) at room temperature . The protected aniline is then subjected to further reactions to introduce the benzenesulfonyl and dimethoxyphenyl acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly solvents and mild reaction conditions is preferred to minimize environmental impact and ensure safety. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts in the presence of ligands like triphenylphosphine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The bromoaniline moiety may participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The dimethoxyphenyl acetamide structure can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
- 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide is unique due to the presence of the bromo group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O5S/c1-29-18-12-13-21(30-2)20(14-18)24-22(26)15-25(17-10-8-16(23)9-11-17)31(27,28)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXUCKDMELAVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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